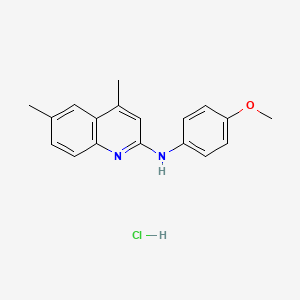![molecular formula C17H20N6O2 B5157725 N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B5157725.png)
N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a potent inhibitor of cyclic guanosine monophosphate (cGMP)-dependent protein kinase (PKG) and has been shown to have significant effects on various biochemical and physiological processes.
作用机制
The mechanism of action of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves the inhibition of this compound-dependent protein kinase (PKG). This enzyme plays a crucial role in various physiological processes, including smooth muscle relaxation, platelet aggregation, and synaptic plasticity. By inhibiting PKG, this compound can modulate these processes and improve cognitive function and memory.
Biochemical and Physiological Effects:
In addition to its effects on the central nervous system, this compound has been shown to have significant effects on other physiological processes. For example, this compound has been shown to inhibit platelet aggregation and reduce blood pressure in animal models, making it a potential candidate for the treatment of cardiovascular diseases.
实验室实验的优点和局限性
One of the main advantages of using N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine in lab experiments is its potency and specificity. This compound has been shown to be a potent inhibitor of PKG, making it an ideal tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity. Like many other chemical compounds, this compound can be toxic at high concentrations, making it important to use caution when handling and using this compound in lab experiments.
未来方向
There are several potential future directions for research on N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine. One direction is to further explore its potential applications in the treatment of cognitive disorders such as Alzheimer's disease. Another direction is to study its effects on other physiological processes, such as platelet aggregation and blood pressure regulation. Additionally, future research could focus on developing more potent and specific inhibitors of PKG based on the structure of this compound.
合成方法
The synthesis of N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine involves several steps, including the reaction of piperidine with 4-methoxybenzaldehyde to form N-(4-methoxybenzyl)piperidine. This compound is then reacted with hydrazine hydrate to form N-(4-methoxybenzyl)piperazin-1-amine, which is then reacted with ethyl chloroformate to form N-(4-methoxybenzyl)piperazin-1-yl ethyl carbonate. Finally, this compound is reacted with 5-amino-3-(benzylthio)-1,2,4-oxadiazole to form this compound.
科学研究应用
N-benzyl-6-(4-methoxy-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine has been extensively studied for its potential applications in various fields of research. One of the most promising applications of this compound is in the field of neuroscience, where it has been shown to have significant effects on the central nervous system. Specifically, this compound has been shown to improve cognitive function and memory in animal models, making it a potential candidate for the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
N-benzyl-5-(4-methoxypiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazin-6-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O2/c1-24-13-7-9-23(10-8-13)17-16(18-11-12-5-3-2-4-6-12)19-14-15(20-17)22-25-21-14/h2-6,13H,7-11H2,1H3,(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTURXTHYQDTANL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=NC3=NON=C3N=C2NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide](/img/structure/B5157646.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-pyridinyl)propanoyl]-3-piperidinamine](/img/structure/B5157655.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~1~-(5-chloro-2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5157662.png)
![(5S)-5-{[3-(diphenylmethyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]carbonyl}-2-pyrrolidinone](/img/structure/B5157669.png)
![1-{1-[(1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5157676.png)
![2-methyl-2-{[2-nitro-4-(trifluoromethyl)phenyl]amino}-1,3-propanediol](/img/structure/B5157678.png)
![N-[(5-methyl-4H-1,2,4-triazol-3-yl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B5157685.png)
![ethyl 2-benzyl-3-{[5-(dimethylamino)-2-methylphenyl]amino}-3-oxopropanoate](/img/structure/B5157686.png)

![2-ethoxy-N-[4-(1-piperidinylcarbonyl)phenyl]benzamide](/img/structure/B5157695.png)
![1-[4-fluoro-3-(1-piperidinylsulfonyl)benzoyl]-4-phenylpiperazine](/img/structure/B5157710.png)

![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(6-methyl-4-pyrimidinyl)thio]propanamide](/img/structure/B5157714.png)
![5,12-bis(2-hydroxyethyl)-5,12-diazapentacyclo[7.5.2.0~2,8~.0~3,7~.0~10,14~]hexadec-15-ene-4,6,11,13-tetrone](/img/structure/B5157720.png)